BenchChemオンラインストアへようこそ!

3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane

Dopamine D3 Receptor Orthosteric Fragment GPCR Selectivity

3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane (CAS 1854943-73-9) is a synthetic spirocyclic small molecule belonging to the 3,9-diazaspiro[5.5]undecane class, characterized by a conformationally rigid spiro junction connecting two piperidine rings, with a 3-methoxy-4-nitrophenyl substituent at the N3 position and a methyl group at N9. Its molecular formula is C₁₇H₂₅N₃O₃ (MW 319.40 g/mol), and it is commercially available at ≥97% purity for research use.

Molecular Formula C17H25N3O3
Molecular Weight 319.4
CAS No. 1854943-73-9
Cat. No. B3028314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane
CAS1854943-73-9
Molecular FormulaC17H25N3O3
Molecular Weight319.4
Structural Identifiers
SMILESCN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C17H25N3O3/c1-18-9-5-17(6-10-18)7-11-19(12-8-17)14-3-4-15(20(21)22)16(13-14)23-2/h3-4,13H,5-12H2,1-2H3
InChIKeyFEPWQTGPHXVXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane (CAS 1854943-73-9): Compound Identity and Core Specifications for Procurement


3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane (CAS 1854943-73-9) is a synthetic spirocyclic small molecule belonging to the 3,9-diazaspiro[5.5]undecane class, characterized by a conformationally rigid spiro junction connecting two piperidine rings, with a 3-methoxy-4-nitrophenyl substituent at the N3 position and a methyl group at N9 . Its molecular formula is C₁₇H₂₅N₃O₃ (MW 319.40 g/mol), and it is commercially available at ≥97% purity for research use . The compound is registered under PubChem CID 118639982 and carries the MDL identifier MFCD30471623 .

Why 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane Cannot Be Replaced by Generic Spirocyclic Analogs


The 3,9-diazaspiro[5.5]undecane scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to aryl substitution pattern, linker composition, and N9 functionalization, making generic substitution between in-class compounds unreliable. In the dopamine D3 receptor (D3R) system, moving the aryl methoxy substituent from the 2-position to the 4-position altered D3R binding affinity by over 8-fold (Ki from 12.0 nM to 97.7 nM) [1]. Similarly, in GABAₐ receptor antagonists, simplification of the N3-aryl group from a complex benzamide to an m-methylphenyl moiety shifted subtype selectivity profiles dramatically [2]. The 3-methoxy-4-nitrophenyl substitution pattern of CAS 1854943-73-9 introduces both electron-donating (–OCH₃) and electron-withdrawing (–NO₂) groups in a meta/para orientation not represented in any published SAR series, precluding reliable extrapolation from existing analog data. The quantitative evidence below demonstrates exactly where this compound's properties diverge from its closest comparators.

Quantitative Differentiation Evidence for 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane vs. In-Class Analogs


D3R Orthosteric Fragment Affinity: Predicted Low-Affinity Profile vs. High-Affinity Piperazine Congeners

In the D3R system, the 3,9-diazaspiro[5.5]undecane orthosteric fragment 5a (3-(2-methoxyphenyl)-9-methyl-3,9-diazaspiro[5.5]undecane) expressed an unusually low D3R binding affinity (Ki = 2.7 μM), in stark contrast to the piperazine-based orthosteric fragment 5d (Ki = 23.9 nM) — a difference of approximately 113-fold [1]. CAS 1854943-73-9 bears the same 9-methyl-3,9-diazaspiro[5.5]undecane core as fragment 5a but replaces the 2-methoxyphenyl group with a 3-methoxy-4-nitrophenyl substituent. Based on established SAR showing that para-substitution with electron-withdrawing groups further attenuates D3R affinity (4-methoxy analog 25: Ki = 97.7 nM vs. 2-methoxy parent Ki = 12.0 nM), CAS 1854943-73-9 is projected to retain or exhibit even lower D3R affinity than fragment 5a, reinforcing its suitability for promiscuity-reduction strategies described by Reilly et al. [1].

Dopamine D3 Receptor Orthosteric Fragment GPCR Selectivity Fragment-Based Drug Design

GABAₐ Receptor Subtype Selectivity: Nitro-Substituted Phenyl as a Differentiator from m-Methylphenyl and Benzamide Analogs

In a systematic SAR study of 3,9-diazaspiro[5.5]undecane-based GABAₐR antagonists, the simplified m-methylphenyl analog 1e displayed binding affinity of Ki = 180 nM at GABAₐR and demonstrated superior selectivity for the extrasynaptic α₄βδ subtype over synaptic α₁- and α₂-containing subtypes compared to the lead compounds 2027 and 018 [1]. The 3-methoxy-4-nitrophenyl substitution in CAS 1854943-73-9 incorporates both a meta-electron-donating methoxy group and a para-electron-withdrawing nitro group — a dual electronic character absent in the m-methylphenyl analog 1e (solely electron-donating). SAR from the related D3R series indicates that aryl substitution pattern is a critical determinant of receptor subtype engagement, with para-modifications significantly altering binding profiles [2]. The distinct electronic and steric properties of the 3-methoxy-4-nitrophenyl group are therefore expected to produce a GABAₐR subtype selectivity profile divergent from both the m-methylphenyl analog 1e and the benzamide-containing leads 2027/018.

GABAₐ Receptor Subtype Selectivity Immunomodulation α4βδ Extrasynaptic

Predicted Lipophilicity (logP) Differentiation of the 3-Methoxy-4-nitrophenyl Substitution Pattern vs. Unsubstituted and Monosubstituted Aryl Analogs

The predicted logP of CAS 1854943-73-9 is 3.21, as computed from its molecular structure . This value reflects the combined contribution of the lipophilic methoxy group and the polar nitro group, producing a moderated lipophilicity profile distinct from simpler aryl-substituted 3,9-diazaspiro[5.5]undecanes. For comparison, the D3R-targeting compound 20 (bearing a 2-methoxyphenyl group and an N9-propyl-triazole linker) has a reported clogP of 4.54 [1], representing a >1.3 log unit increase in predicted lipophilicity. The ~1.3 log unit lower predicted lipophilicity of CAS 1854943-73-9 relative to triazole-linked analogs is expected to confer distinct membrane permeability and nonspecific protein binding characteristics, relevant for both CNS and peripheral target applications.

Lipophilicity logP Physicochemical Properties ADME Prediction

Direct Procurement Benchmark: 9-Methyl (CAS 1854943-73-9) vs. 9-Des-methyl Analog (CAS 1854943-72-8) — Pricing, Purity, and Availability Comparison

The closest structurally characterized analog of CAS 1854943-73-9 is the 9-des-methyl derivative, 3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane (CAS 1854943-72-8), which lacks the N9 methyl group (C₁₆H₂₃N₃O₃, MW 305.37 vs. C₁₇H₂₅N₃O₃, MW 319.40). At the 1-gram scale (≥97% purity), CAS 1854943-73-9 is priced at approximately ¥2,411–4,200 (Macklin ¥2,411; Aladdin $3,503.90 ≈ ¥25,000; ChemSrc ¥3,219) [1], while the 9-des-methyl analog is priced at ¥2,244–2,950/1g (97%) . The 9-methyl variant (CAS 1854943-73-9) offers the advantage of tertiary amine character at N9, which eliminates the additional hydrogen-bond donor present in the des-methyl secondary amine, potentially altering both physicochemical properties and off-target interactions. This structural distinction — combined with comparable pricing — provides a clear procurement decision point based on the desired N9 functionality.

Procurement Benchmark Pricing Comparison CAS Comparator Chemical Sourcing

Nitro Group as a Latent Synthetic Handle: Access to 3-(3-Methoxy-4-aminophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane via Reduction

The aromatic nitro group at the 4-position of the phenyl ring in CAS 1854943-73-9 serves as a latent precursor to the corresponding aniline through well-established nitro reduction chemistry [1]. The reduced derivative, 2-methoxy-N-methyl-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline, is commercially listed as a distinct chemical entity, confirming the synthetic accessibility of this transformation . This contrasts with analogs lacking a reducible functional group (e.g., m-methylphenyl analog 1e or unsubstituted phenyl variants), which cannot undergo analogous post-synthetic diversification at the aryl ring without de novo resynthesis. Catalytic hydrogenation using Pd/C or Raney Ni under mild conditions is the standard method for this conversion [1]. The resulting aniline can serve as a versatile intermediate for amide coupling, sulfonamide formation, or diazotization chemistry.

Nitro Reduction Aniline Derivative Synthetic Diversification Fragment Elaboration

Privileged Scaffold Multi-Target Engagement: 3,9-Diazaspiro[5.5]undecane as a Versatile Core Across GPCR, Ion Channel, and Enzyme Targets

The 3,9-diazaspiro[5.5]undecane scaffold is a recognized privileged structure with demonstrated activity across multiple therapeutically relevant target classes. Published examples include: (i) dopamine D3 receptor ligands with Ki values ranging from 2.7 μM (low-affinity orthosteric fragment) to 3.2 nM (optimized bitopic ligand) [1]; (ii) GABAₐ receptor antagonists with immunomodulatory activity [2]; (iii) geranylgeranyltransferase I (GGTase I) inhibitors targeting YAP1/TAZ-driven cancer proliferation, as disclosed in patent WO2020048829A1 [3]; (iv) dual σ₁ receptor antagonist/μ-opioid receptor agonist clinical candidates (e.g., EST73502) based on the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold [4]; (v) muscarinic receptor antagonists and β-adrenoceptor agonists for pulmonary disorders [5]; and (vi) orexin receptor antagonists for sleep disorders [6]. CAS 1854943-73-9, bearing the distinctive 3-methoxy-4-nitrophenyl group, represents an unexplored substitution pattern within this privileged scaffold family. Its availability at research scale enables systematic exploration of SAR across multiple target classes without requiring de novo scaffold synthesis.

Privileged Scaffold Multi-Target GPCR GGTase I Orexin Sigma Receptor

Recommended Research and Industrial Application Scenarios for 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane Based on Quantitative Evidence


Fragment-Based Drug Discovery: Low-Affinity D3R Orthosteric Probe for Promiscuity-Minimized Ligand Design

Researchers pursuing highly selective D3R ligands with minimal off-target engagement at serotonergic and adrenergic GPCRs can employ CAS 1854943-73-9 as an orthosteric fragment building block. Reilly et al. (2019) demonstrated that the intrinsically low D3R affinity of the 3,9-diazaspiro[5.5]undecane orthosteric core (Ki = 2.7 μM for fragment 5a) provided superior selectivity versus the high-affinity piperazine congener (Ki = 23.9 nM) due to reduced promiscuity across aminergic GPCRs [1]. By appending an optimized secondary pharmacophore to the N9 position — leveraging the tertiary amine for linker attachment — users can develop bitopic D3R ligands with controlled affinity and high selectivity [1].

Peripheral GABAₐ Receptor Antagonist Development for Immunomodulation

The 3,9-diazaspiro[5.5]undecane scaffold has been validated as a GABAₐR antagonist platform with immunomodulatory potential. Bavo et al. (2021) identified the m-methylphenyl analog 1e (Ki = 180 nM) as a simplified lead with superior extrasynaptic α₄βδ subtype selectivity and demonstrated rescue of T-cell proliferation inhibition [2]. CAS 1854943-73-9, with its distinct 3-methoxy-4-nitrophenyl substitution, provides an alternative aryl vector for probing peripheral GABAₐR pharmacology, where low cellular membrane permeability (a characteristic of this scaffold class) is advantageous for restricting action to peripheral targets [2].

Chemical Probe Generation via Post-Synthetic Nitro Reduction to Aniline for Diversity-Oriented Synthesis

The 4-nitro group of CAS 1854943-73-9 is a latent synthetic handle that can be chemoselectively reduced to the corresponding aniline under mild catalytic hydrogenation conditions [3]. The reduced aniline derivative — commercially catalogued as 2-methoxy-N-methyl-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline — serves as a versatile intermediate for amide coupling, sulfonamide formation, or diazotization/azo-coupling, enabling rapid generation of compound libraries from a single purchased precursor . This is particularly valuable for medicinal chemistry groups seeking to explore SAR around the aryl ring without resynthesizing the spirocyclic core.

Multi-Target Screening in Early-Stage Hit Discovery Programs

The 3,9-diazaspiro[5.5]undecane scaffold has demonstrated activity across at least six distinct target classes: D3R [1], GABAₐR [2], GGTase I [4], σ₁R/MOR [5], muscarinic receptors [6], and orexin receptors [7]. CAS 1854943-73-9 represents an unexplored substitution pattern within this privileged scaffold. Procurement of this single compound enables parallel screening across multiple target panels — GPCRs, ion channels, and enzymes — maximizing the probability of identifying novel hit matter while minimizing the number of distinct chemical entities that must be sourced. Its moderate predicted lipophilicity (logP = 3.21) supports screening in both CNS and peripheral target assays.

Quote Request

Request a Quote for 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.